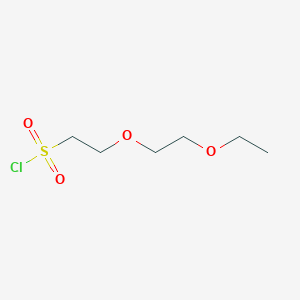

2-(2-Ethoxyethoxy)ethanesulfonyl chloride

Beschreibung

2-(2-Ethoxyethoxy)ethanesulfonyl chloride is a sulfonyl chloride derivative characterized by an ethoxyethoxy substituent on the ethane chain. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis for introducing sulfonyl groups, forming sulfonamides, or synthesizing sulfonate esters. These compounds generally exhibit reactivity typical of sulfonyl chlorides, such as nucleophilic substitution with amines or alcohols, but their substituents modulate solubility, stability, and electronic effects .

Eigenschaften

IUPAC Name |

2-(2-ethoxyethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHMVELJHCADAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Analyse Chemischer Reaktionen

2-(2-Ethoxyethoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-Ethoxyethoxy)ethanesulfonic acid.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form ethenesulfonyl chloride.

Common reagents used in these reactions include pyridine, alcohols, and amines. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxyethoxy)ethanesulfonyl chloride is utilized in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

Biology: It can be employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the properties and reactivity of the biomolecules.

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for 2-(2-ethoxyethoxy)ethanesulfonyl chloride and its analogs:

Substituent Effects:

- Ethoxyethoxy vs. Methoxy analogs may exhibit higher aqueous solubility .

- Fluorinated Substituents : The difluoroethoxy group () introduces strong electron-withdrawing effects, likely accelerating reactions with nucleophiles. Fluorine atoms also improve metabolic stability in pharmaceutical contexts .

Biologische Aktivität

2-(2-Ethoxyethoxy)ethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Chemical Formula : CHClOS

- Molecular Weight : 188.66 g/mol

- CAS Number : 1700342-89-7

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives. This reactivity is crucial in medicinal chemistry, particularly in the development of biologically active molecules.

Sulfonyl chlorides are often used in the synthesis of biologically active compounds due to their ability to act as electrophiles in nucleophilic substitution reactions. The introduction of the ethoxyethoxy group enhances solubility and bioavailability, potentially improving the pharmacokinetic properties of derivatives formed from this compound.

Case Studies and Research Findings

-

Antitumor Activity :

- Research has indicated that sulfonyl chlorides can exhibit antitumor properties. A study demonstrated that derivatives of sulfonyl chlorides could induce apoptosis in cancer cell lines by modulating apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

-

Androgen Receptor Modulation :

- A series of studies have evaluated the impact of sulfonyl chloride derivatives on androgen receptor (AR) signaling pathways. For instance, compounds similar to 2-(2-Ethoxyethoxy)ethanesulfonyl chloride have been shown to decrease AR-dependent transcriptional activity, suggesting potential applications in treating prostate cancer by targeting AR signaling .

- Neuroprotective Effects :

Data Table: Biological Activities of 2-(2-Ethoxyethoxy)ethanesulfonyl Chloride Derivatives

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride. Sulfonyl chlorides can be irritants and pose risks upon exposure. Acute exposure may lead to skin and eye irritation, while chronic exposure effects remain less well-documented but warrant caution .

Q & A

How can researchers optimize the synthesis of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride to minimize side reactions?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions, particularly moisture exclusion, as the compound reacts violently with water . Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (argon/nitrogen) to prevent hydrolysis. Pyridine or other acid scavengers can neutralize HCl byproducts, improving yield . Purification via fractional distillation under reduced pressure is recommended, with storage in sealed, desiccated containers to maintain stability .

What analytical techniques are critical for characterizing 2-(2-Ethoxyethoxy)ethanesulfonyl chloride in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies sulfonyl chloride (~1350 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups. Mass spectrometry (EI-MS) provides molecular weight validation. Purity assessment via gas chromatography (GC) or HPLC ensures minimal contaminants, particularly residual precursors or decomposition products .

How does the reactivity of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride with nucleophiles differ from simpler sulfonyl chlorides?

- Advanced Analysis : The ethoxyethoxy side chain introduces steric hindrance and electron-donating effects, slowing nucleophilic substitution at the sulfonyl group compared to unsubstituted analogs. Competing reactions (e.g., ether cleavage under strong acidic/basic conditions) may occur, requiring pH control . Kinetic studies using UV-Vis spectroscopy or in situ NMR can quantify reactivity differences .

What are the key degradation pathways of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride under ambient conditions?

- Methodological Answer : Hydrolytic degradation dominates, producing sulfonic acid and HCl . Thermal decomposition above 80°C may release toxic gases (SO₂, Cl₂). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds, while GC-MS monitors volatile byproducts. Store at 2–8°C in moisture-free environments to extend shelf life .

How should researchers handle aqueous workups when using 2-(2-Ethoxyethoxy)ethanesulfonyl chloride in reactions?

- Basic Protocol : Avoid direct water contact by using non-aqueous quenching agents (e.g., dry ice/ethanol for excess reagents). Post-reaction, neutralize residual HCl with sodium bicarbonate in anhydrous solvents. Always conduct experiments in fume hoods with PPE (gloves, goggles, face shields) to mitigate exposure risks .

How can contradictory reactivity data in literature for sulfonate ester formation be resolved?

- Advanced Analysis : Variability arises from solvent polarity, temperature, and catalyst choice. Systematic studies using Design of Experiments (DoE) can isolate critical factors. For example, polar aprotic solvents (DMF, DMSO) accelerate reactions but may promote side reactions, while lower temperatures favor selectivity . Cross-validate results with kinetic modeling and computational simulations.

What in vitro models are suitable for preliminary toxicity screening of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride?

- Methodological Answer : Use human keratinocyte (HaCaT) or lung epithelial (A549) cell lines to assess acute dermal/respiratory toxicity via MTT assays. No established occupational exposure limits exist, but OSHA guidelines recommend minimizing airborne concentrations using local exhaust ventilation . Chronic toxicity studies require long-term exposure models (e.g., zebrafish embryos) due to limited data .

How can researchers identify and quantify byproducts during sulfonylation reactions with this compound?

- Advanced Technique : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) detects non-volatile byproducts (e.g., sulfonic acids). Isotopic labeling (e.g., ³⁶Cl) traces chloride release kinetics. For real-time monitoring, inline FT-IR or Raman spectroscopy tracks reaction progress and intermediate formation .

What strategies stabilize 2-(2-Ethoxyethoxy)ethanesulfonyl chloride in solution for long-term studies?

- Methodological Answer : Add stabilizers like molecular sieves (3Å) to absorb residual moisture. Store solutions under inert gas in amber vials to prevent photodegradation. Conduct stability-indicating assays (e.g., periodic HPLC analysis) to monitor degradation over time. Avoid storage with oxidizers (e.g., peroxides) or strong bases .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Advanced Application : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. Molecular dynamics simulations predict solvation effects and steric interactions. Software like Gaussian or ORCA can validate experimental findings and guide synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.